

A Technical Guide to the Thermochemical Properties of Cyclopropyl-ethenone

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Compound of Interest

Compound Name: Ethenone, cyclopropyl-

Cat. No.: B15416721

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This technical guide provides a comprehensive overview of the available thermochemical data for cyclopropyl-ethenone (also known as acetylcyclopropane or cyclopropyl methyl ketone). The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details experimental methodologies where available, and visualizes key chemical processes.

Core Thermochemical Data

Cyclopropyl-ethenone, with the chemical formula C_5H_8O , is a ketone featuring a cyclopropyl ring attached to an acetyl group. Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis.

Enthalpy of Formation

The enthalpy of formation is a critical measure of a molecule's intrinsic stability. The standard enthalpy of formation for cyclopropyl-ethenone in the gaseous and liquid states is presented below.

Thermochemical Property	Value	Phase	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-115.3 ± 1.2 kJ/mol	Gas	[1]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-155.9 ± 1.4 kJ/mol	Liquid	
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	-2859.3 ± 1.3 kJ/mol	Liquid	

Note: The liquid phase data is sourced from the NIST Chemistry WebBook, which cites the work of Kozina, Timofeeva, et al. (1984).

Entropy and Heat Capacity

As of the latest literature review, specific experimentally determined values for the standard molar entropy (S°) and ideal gas heat capacity (C_p) of cyclopropyl-ethenone are not readily available in publicly accessible databases. These properties are often estimated using computational chemistry methods, such as ab initio calculations or density functional theory (DFT).

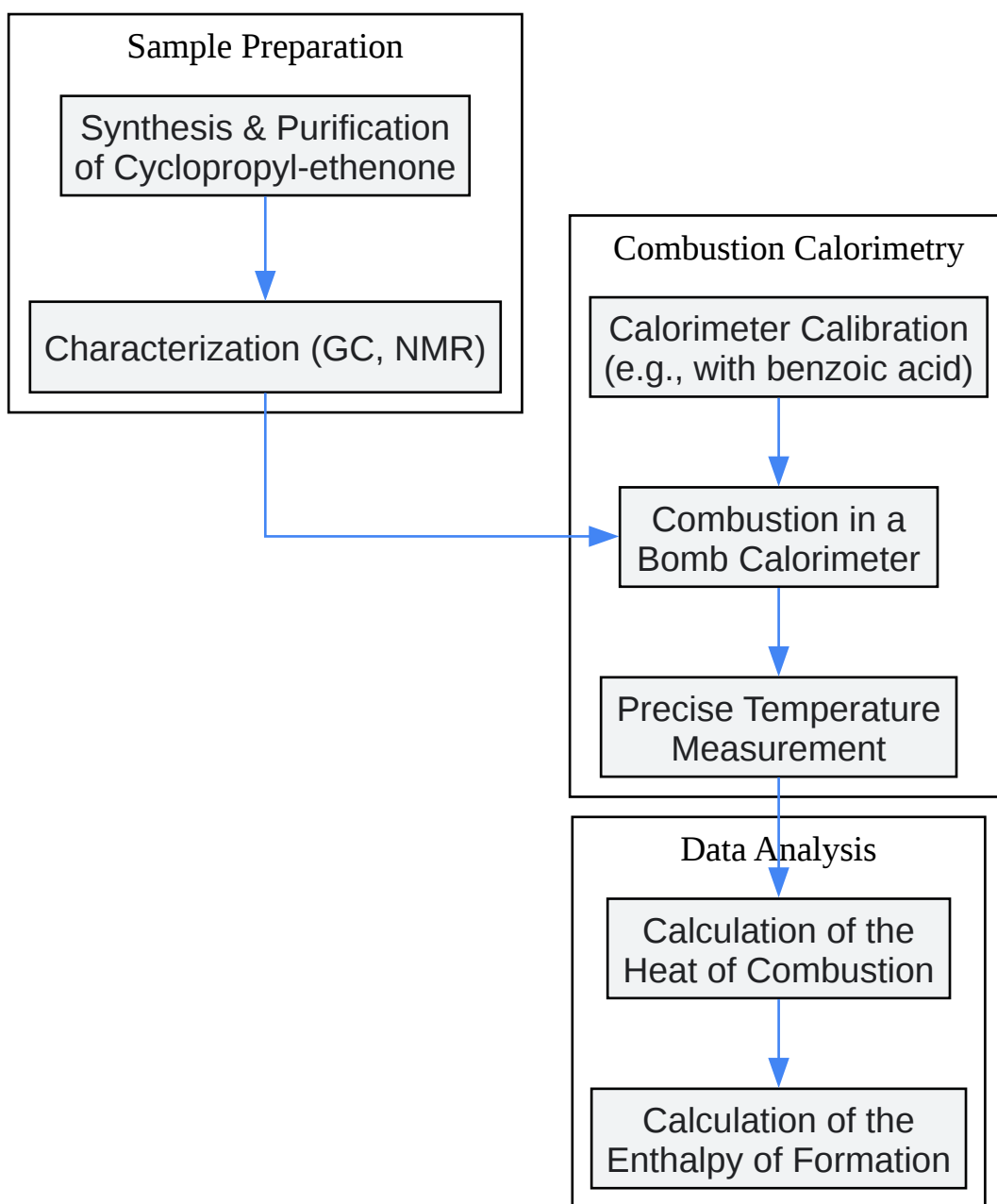
Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. Below are summaries of the methodologies employed in the key cited studies.

Calorimetry (for Enthalpy of Formation)

The enthalpy of formation of cyclopropyl-ethenone was determined by Kozina, Timofeeva, et al. (1984) through combustion calorimetry.

Experimental Workflow:



Cyclopropyl-ethenone
(C₅H₈O)

$\Delta_r H^\circ = -9.6 \pm 3.3 \text{ kJ/mol}$

2,3-dihydro-5-methylfuran
(C₅H₈O)

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References

- 1. Calculating Thermodynamic Stabilities of Keto-Enol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
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